molecular formula C23H25N6O8P B1245705 (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl 5-(dimethylamino)-1-naphthoate CAS No. 72947-53-6

(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl 5-(dimethylamino)-1-naphthoate

Cat. No.: B1245705
CAS No.: 72947-53-6
M. Wt: 544.5 g/mol
InChI Key: YWUFOJPOISPUJP-WGQQHEPDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl 5-(dimethylamino)-1-naphthoate is a complex organic molecule that combines a purine base with a naphthoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine base and the naphthoate ester separately. The purine base can be synthesized through a series of reactions involving the formation of the purine ring system, followed by the introduction of the amino group. The naphthoate ester can be prepared by esterification of naphthoic acid with dimethylamine.

The final step involves coupling the purine base with the naphthoate ester. This can be achieved through a phosphoramidite coupling reaction, where the hydroxyl group of the purine base reacts with the phosphoramidite derivative of the naphthoate ester under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group and the amino group.

    Reduction: Reduction reactions can occur at the purine ring system, potentially leading to the formation of dihydropurine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonooxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the purine base and the naphthoate ester.

    Reduction: Reduced derivatives of the purine base.

    Substitution: Substituted derivatives at the phosphonooxy group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of purine metabolism and nucleotide synthesis.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to a decrease in the synthesis of nucleotides and nucleic acids. This can result in the inhibition of cell growth and proliferation, making the compound a potential candidate for the development of anticancer and antiviral drugs.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A purine nucleoside with similar structural features.

    Naphthoic Acid Esters: Compounds with similar ester functional groups.

Uniqueness

The uniqueness of (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl 5-(dimethylamino)-1-naphthoate lies in its combination of a purine base with a naphthoate ester, which imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for scientific research and drug development.

Properties

CAS No.

72947-53-6

Molecular Formula

C23H25N6O8P

Molecular Weight

544.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 5-(dimethylamino)naphthalene-1-carboxylate

InChI

InChI=1S/C23H25N6O8P/c1-28(2)15-8-4-5-12-13(15)6-3-7-14(12)23(31)37-19-16(9-35-38(32,33)34)36-22(18(19)30)29-11-27-17-20(24)25-10-26-21(17)29/h3-8,10-11,16,18-19,22,30H,9H2,1-2H3,(H2,24,25,26)(H2,32,33,34)/t16-,18-,19-,22-/m1/s1

InChI Key

YWUFOJPOISPUJP-WGQQHEPDSA-N

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O

Synonyms

(5-(dimethylamino)-1-naphthoyl)adenosine monophosphate
DAN-AMP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.